molecular formula C9H5BrS3 B087385 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione CAS No. 14659-11-1

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

Cat. No. B087385
CAS RN: 14659-11-1
M. Wt: 289.2 g/mol
InChI Key: MHNGECZIVWUASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, also known as BPT or oltipraz, is a synthetic compound that belongs to the dithiolethione family. It has gained significant attention in the scientific community due to its potential health benefits, particularly in preventing cancer and other chronic diseases.

Scientific Research Applications

Synthesis and Reactivity

The compound belongs to the class of 3H-1,2-dithiole-3-thiones , which are among the best-studied classes of polysulfur-containing heterocycles . These compounds have seen a surge in interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The synthesis of these heterocycles includes both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring .

Ring Transformations

3H-1,2-dithiole-3-thiones can undergo diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .

Pharmacological Activity

1,2-Dithiole derivatives, including 5-(4-bromophenyl)dithiole-3-thione, show many types of significant pharmacological activity, including antitumor , antioxidant , chemotherapeutic , antithrombotic and radioprotective properties .

Anti-HIV Activity

In addition to the above applications, 1,2-dithioles show anti-HIV activity .

Commercial Drugs

The 3H-1,2-dithiole-3-thione moiety in 1,2-dithioles occurs most commonly in commercial drugs such as Oltipraz , anethole dithiolethione (ADT) , S-Danshensu , and NOSH-1 .

Anti-Tumor Activity of Pd (II) Complexes

Pd (II) complexes with 4,5-benzo-3H-1,2-dithiole-3-thione have been synthesized and characterized, and their anti-tumor activities were evaluated by cell proliferation assays and phase-contrast microscopy against prostate cancer cell lines PC3, DU145 and LNCaP .

properties

IUPAC Name

5-(4-bromophenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGECZIVWUASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933005
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147008-20-6
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 2
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 3
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 4
Reactant of Route 4
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 6
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.